Physicochemical properties of (3,3,3-Trichloroprop-1-enyl)benzene
Physicochemical properties of (3,3,3-Trichloroprop-1-enyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of (3,3,3-Trichloroprop-1-enyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,3,3-Trichloroprop-1-enyl)benzene is a halogenated aromatic hydrocarbon featuring a phenyl group attached to a trichlorinated propylene chain. The presence of both an aromatic ring and a reactive alkene moiety, modified by the strongly electron-withdrawing trichloromethyl group, imparts unique chemical characteristics to the molecule. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic profile, reactivity, and potential applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also expert insights into the interpretation and practical implications of these properties, serving as a vital resource for professionals in chemical synthesis and drug development.
Chemical Identity and Core Properties
The foundational step in understanding any chemical entity is to establish its precise identity and fundamental properties. These identifiers are critical for regulatory compliance, literature searches, and accurate experimental design.
| Property | Value | Source |
| Chemical Name | (3,3,3-Trichloroprop-1-enyl)benzene | N/A |
| Synonyms | (3,3,3-Trichloro-1-propen-1-yl)benzene, 1,1,1-Trichloro-3-phenyl-2-propene | [1] |
| CAS Number | 60504-00-9 | [1][2] |
| Molecular Formula | C₉H₇Cl₃ | [1][2] |
| Molecular Weight | 221.51 g/mol | [1] |
| InChI Key | NUDSHVLUIKPZLF-UHFFFAOYSA-N | [1] |
Physicochemical and Pharmacokinetic-Relevant Properties
The physical state and solubility characteristics of a compound govern its handling, formulation, and biological behavior. While experimental data for (3,3,3-Trichloroprop-1-enyl)benzene is limited, we can infer key properties from its structure and available data points.
| Parameter | Predicted/Measured Value | Rationale & Significance |
| Physical Form | Colorless to pale yellow liquid | Based on similar chlorinated hydrocarbons of comparable molecular weight. |
| Boiling Point | Data not available; predicted to be >200°C | The presence of the phenyl group and high molecular weight suggest a relatively high boiling point compared to un-substituted trichloropropene (110-111°C)[3]. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF) | The molecule is predominantly nonpolar. Low water solubility is expected, a key factor in considering its environmental fate and potential for bioaccumulation[4]. |
| LogP (Octanol/Water Partition Coefficient) | 4.39 | This measured value indicates high lipophilicity, suggesting the compound will readily partition into lipid membranes[1]. This is a critical parameter for predicting absorption and distribution in biological systems. |
Spectroscopic Elucidation: A Structural Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Below is an expert interpretation of the expected spectra for (3,3,3-Trichloroprop-1-enyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): In a typical deuterated solvent like CDCl₃, the proton spectrum is predicted to show two distinct regions.
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Aromatic Region (δ 7.2-7.6 ppm): The five protons on the monosubstituted benzene ring would appear as a complex multiplet.
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Vinylic Region (δ 6.5-7.0 ppm): The two protons on the C=C double bond will appear as two distinct signals, likely doublets, due to coupling with each other (vicinal coupling). The exact chemical shift will be influenced by the stereochemistry (E/Z isomerism) and the strong electron-withdrawing effect of the -CCl₃ group.
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¹³C NMR (Carbon NMR): The carbon spectrum would provide clear evidence of the carbon skeleton.
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Aromatic Carbons: Four signals are expected between ~125-140 ppm.
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Vinylic Carbons: Two distinct signals for the sp² hybridized carbons of the double bond.
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Trichloromethyl Carbon: A single signal for the sp³ carbon of the -CCl₃ group, with a chemical shift significantly influenced by the three attached chlorine atoms.
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Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint. Key absorption bands are predicted as follows:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H Stretch (Aromatic & Vinylic) | Confirms the presence of unsaturated C-H bonds, characteristic of both the benzene ring and the alkene moiety[5][6]. |
| 1680-1640 | C=C Stretch (Alkene) | A weak to medium intensity band indicating the carbon-carbon double bond[6]. |
| 1600, 1500 | C=C Stretch (Aromatic) | Two characteristic bands confirming the presence of the benzene ring[5]. |
| 800-650 | C-Cl Stretch | Strong absorptions in the fingerprint region indicative of the carbon-chlorine bonds. |
| 770-730 & 710-690 | C-H Bend (Aromatic, out-of-plane) | Strong bands confirming a monosubstituted benzene ring[5]. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a destructive technique that provides valuable information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 220 (for ³⁵Cl₃). A key confirmatory feature would be the isotopic pattern characteristic of three chlorine atoms: a cluster of peaks at M⁺, M⁺+2, M⁺+4, and M⁺+6 with a relative intensity ratio of approximately 100:98:32:3.
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Major Fragmentation Pathways:
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Loss of Chlorine: A prominent fragment would likely correspond to the loss of a chlorine radical ([M-Cl]⁺).
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Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the side chain could generate a phenyl cation or related fragments.
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McLafferty Rearrangement: While less common for this structure, rearrangement pathways should be considered.
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Synthesis and Chemical Reactivity
Understanding how a molecule is constructed and how it behaves chemically is paramount for its application in further synthetic endeavors.
Proposed Synthetic Pathway
Caption: Proposed Wittig-type synthesis of the target compound.
Experimental Protocol: A Self-Validating System
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Ylide Generation (In Situ): To a stirred suspension of triphenylphosphine in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂), add an equimolar amount of carbon tetrachloride. Cool the mixture and add a strong, non-nucleophilic base (e.g., n-butyllithium) dropwise to generate the reactive ylide. The causality here is the deprotonation of the intermediate phosphonium salt by the strong base to form the nucleophilic ylide.
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Condensation: To the freshly prepared ylide solution, add one equivalent of benzaldehyde dropwise at low temperature. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or HPLC to ensure consumption of the starting aldehyde.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The choice of an aqueous quench is to remove inorganic byproducts, and chromatography is essential to separate the product from triphenylphosphine oxide, a major byproduct of the Wittig reaction.
Chemical Reactivity Profile
The reactivity is dominated by the interplay between the aromatic ring and the electron-deficient double bond.
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Electrophilic Addition: The double bond is significantly deactivated towards electrophilic attack.[7] The strong electron-withdrawing inductive effect (-I) of the -CCl₃ group reduces the electron density of the C=C bond, making it far less nucleophilic than a typical alkene.[7] Reactions like hydrohalogenation or hydration would require harsh conditions or specialized catalysts.
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Nucleophilic Substitution: The chlorine atoms on the -CCl₃ group are allylic to the benzene ring, but their reactivity towards nucleophilic substitution is complex. While allylic halides are typically reactive, the presence of three chlorines on a single carbon creates significant steric hindrance.
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Aromatic Substitution: The -(CH=CH-CCl₃) group is deactivating and will direct incoming electrophiles to the meta position of the benzene ring during electrophilic aromatic substitution reactions.
Applications in Research and Drug Development
While (3,3,3-Trichloroprop-1-enyl)benzene is not a known active pharmaceutical ingredient, its structure makes it a potentially valuable intermediate.
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Synthetic Building Block: It can serve as a precursor for introducing the phenylpropyl scaffold into larger molecules. The trichloromethyl group can be a handle for further chemical transformations.
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Fragment-Based Discovery: In drug development, small, well-characterized molecules ("fragments") are used to probe the binding sites of biological targets. The lipophilic nature and defined shape of this compound make it a candidate for fragment libraries.
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Materials Science: Halogenated organic compounds are sometimes used in the synthesis of polymers with specific properties like flame retardancy or altered refractive indices.
Safety, Handling, and Disposal
As a chlorinated organic compound, (3,3,3-Trichloroprop-1-enyl)benzene must be handled with appropriate caution.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4] Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. This compound may be toxic to aquatic life with long-lasting effects.[4] Do not allow it to enter drains or waterways.
References
- (3,3,3-Trifluoroprop-1-en-2-yl)benzene,98% (stabilized with TBC) - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- (3,3,3-trichloroprop-1-enyl)benzene — Chemical Substance Information - NextSDS. (n.d.).
- (3,3,3-Trichloro-1-propenyl)benzene - SIELC Technologies. (2018, February 19).
- Safety Data Sheet - Central Glass. (2017, April 6).
- Spectroscopy Infrared Spectra. (n.d.).
- 3,3,3-Trichloroprop-1-ene - ChemBK. (2024, April 9).
- A Comparative Guide to the Reactivity of 1,1,3,3-Tetrachloroprop-1-ene and Other Chlorinated Alkenes - Benchchem. (n.d.).
- The Infrared Spectroscopy of Alkenes. (2016, November 1).
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